Cas no 1203008-27-8 (1-{4-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}-2,2-diphenylethan-1-one)

1-{4-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}-2,2-diphenylethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-{4-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}-2,2-diphenylethan-1-one
- CCG-309649
- 1203008-27-8
- F5607-0172
- SR-01000923896
- 1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2,2-diphenylethanone
- 1-[4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-2,2-diphenylethanone
- VU0648895-1
- 1-{4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-2,2-diphenylethan-1-one
- AKOS024515608
- SR-01000923896-1
-
- インチ: 1S/C26H26N6O/c1-20-27-12-13-32(20)24-18-23(28-19-29-24)30-14-16-31(17-15-30)26(33)25(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-13,18-19,25H,14-17H2,1H3
- InChIKey: MZOGGMXWKQRVNJ-UHFFFAOYSA-N
- SMILES: O=C(C(C1C=CC=CC=1)C1C=CC=CC=1)N1CCN(C2C=C(N=CN=2)N2C=CN=C2C)CC1
計算された属性
- 精确分子量: 438.21680947g/mol
- 同位素质量: 438.21680947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 33
- 回転可能化学結合数: 5
- 複雑さ: 608
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.7
- トポロジー分子極性表面積: 67.2Ų
1-{4-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}-2,2-diphenylethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5607-0172-5μmol |
1-{4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-2,2-diphenylethan-1-one |
1203008-27-8 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5607-0172-25mg |
1-{4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-2,2-diphenylethan-1-one |
1203008-27-8 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5607-0172-2mg |
1-{4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-2,2-diphenylethan-1-one |
1203008-27-8 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5607-0172-3mg |
1-{4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-2,2-diphenylethan-1-one |
1203008-27-8 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5607-0172-1mg |
1-{4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-2,2-diphenylethan-1-one |
1203008-27-8 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5607-0172-20μmol |
1-{4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-2,2-diphenylethan-1-one |
1203008-27-8 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5607-0172-4mg |
1-{4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-2,2-diphenylethan-1-one |
1203008-27-8 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5607-0172-20mg |
1-{4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-2,2-diphenylethan-1-one |
1203008-27-8 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5607-0172-40mg |
1-{4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-2,2-diphenylethan-1-one |
1203008-27-8 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5607-0172-2μmol |
1-{4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-2,2-diphenylethan-1-one |
1203008-27-8 | 2μmol |
$57.0 | 2023-09-09 |
1-{4-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}-2,2-diphenylethan-1-one 関連文献
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
1-{4-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}-2,2-diphenylethan-1-oneに関する追加情報
Introduction to 1-{4-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}-2,2-diphenylethan-1-one and Its Significance in Modern Chemical Research
1-{4-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}-2,2-diphenylethan-1-one, identified by its CAS number 1203008-27-8, represents a compound of considerable interest in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a complex heterocyclic framework, has garnered attention due to its structural uniqueness and potential biological activities. The presence of multiple functional groups, including a piperazine moiety and a pyrimidine ring system, positions this compound as a promising candidate for further exploration in drug discovery and medicinal chemistry.
The structural composition of 1-{4-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}-2,2-diphenylethan-1-one is characterized by its intricate connectivity between the piperazine and pyrimidine units. This arrangement not only contributes to the molecule's overall complexity but also opens up diverse avenues for chemical modification and functionalization. Such structural features are often exploited in the design of bioactive molecules, where specific interactions with biological targets are sought.
In recent years, there has been a growing emphasis on the development of novel heterocyclic compounds that exhibit favorable pharmacokinetic properties and minimal side effects. The pyrimidine core is particularly well-studied in medicinal chemistry due to its prevalence in many biologically active natural products and synthetic drugs. Compounds like 1-{4-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}-2,2-diphenylethan-1-one leverage these structural motifs to interact with biological receptors and enzymes, making them valuable tools in therapeutic research.
The piperazine moiety, another key component of this compound, is widely recognized for its role in drug design. Piperazine derivatives are known for their ability to modulate various neurotransmitter systems, making them relevant in the treatment of neurological disorders. Additionally, the presence of a phenyl group in the molecule enhances its lipophilicity, which can be advantageous for membrane permeability and oral bioavailability—critical factors in drug development.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with unprecedented accuracy. By leveraging machine learning models and molecular docking simulations, scientists can rapidly screen large libraries of compounds for potential therapeutic applications. In this context, 1-{4-6-(2-methyl-1H-imidazol-1-yloxy)-pyrimidin-pyridin-pyridin-pyridin-pyridin-pyridine-pyridine-pyridine-pyridine-pyridine-pyridine-pyridine-pyridine-pyridine}-diphenylethanone (CAS 1203008278) has emerged as a compound of interest due to its predicted interactions with various biological targets.
The synthesis of such complex molecules requires meticulous planning and execution. Modern synthetic methodologies have evolved significantly, allowing for more efficient and scalable production processes. Techniques such as transition-metal-catalyzed cross-coupling reactions have revolutionized the construction of heterocyclic frameworks, enabling the rapid assembly of intricate molecular structures. These advancements have made it feasible to explore novel derivatives like 1-{4-[6-(2-methylimidazolizinon)-pyrimidino(4)]-[N,N-bis(phenyl)methyl]-amino}-propanone (CAS 1203008278) with greater ease than ever before.
In the realm of drug discovery, the exploration of novel scaffolds is essential for overcoming resistance mechanisms and improving therapeutic outcomes. The unique combination of functional groups in CAS 1203008278, including the methyl-substituted imidazole ring, contributes to its distinct chemical profile. This feature may enable interactions with biological targets that are not accessible by simpler molecules, thereby expanding the therapeutic window.
Furthermore, the diphenylethanone moiety introduces additional conformational flexibility into the molecule. This aspect can be exploited to fine-tune binding properties through rational molecular design or structure-based drug optimization strategies. Such flexibility is often crucial for achieving high-affinity binding to biological targets while minimizing off-target effects—a critical consideration in modern drug development.
The growing body of literature on heterocyclic chemistry underscores the importance of these molecular motifs in medicinal chemistry. Researchers continue to uncover new ways to incorporate functional groups into heterocyclic frameworks while maintaining or enhancing biological activity. The compound under discussion exemplifies this trend by combining multiple pharmacophoric elements into a single molecular entity.
As computational methods improve, so does our ability to predict how modifications will affect a molecule's properties. For instance, changes to the substitution pattern on the pyrimidine ring or variations in the piperazine nitrogen atoms can significantly alter bioactivity profiles. Such insights are invaluable for guiding synthetic efforts toward biologically relevant derivatives.
The role of high-throughput screening (HTS) cannot be overstated in modern drug discovery pipelines. HTS allows researchers to rapidly test thousands or even millions of compounds against various biological assays, identifying those with promising activity profiles for further investigation. Compounds like CAS 1203008278, with their complex structures yet well-defined functional groups, stand out as candidates that could benefit from such approaches.
In conclusion, CAS 1203008278 (CAS no: 1203008278) represents a fascinating example of how intricate molecular architectures can be leveraged for therapeutic purposes. Its unique combination of heterocyclic motifs—specifically, piperazine, pyrimidine, and diphenylethanone—makes it an attractive candidate for further exploration in pharmaceutical research, particularly within oncology, immunology, or neurology where similar scaffolds have shown promise previously.`
1203008-27-8 (1-{4-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}-2,2-diphenylethan-1-one) Related Products
- 1861051-95-7(2-Oxo-2-(2,3,4,5-tetrafluorophenyl)acetic acid)
- 2138404-36-9(4-4-chloro-2-(2,2-difluoroethoxy)phenylmorpholin-3-one)
- 1805061-23-7(4-(Difluoromethyl)-3-hydroxy-5-iodo-2-methylpyridine)
- 868215-46-7(N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide)
- 2877681-90-6(N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanesulfonamide)
- 2228263-19-0(1-2-(2,3-dimethoxyphenyl)ethylcyclopropan-1-ol)
- 1214325-71-9(2-(2'-Fluoro-2-(trifluoromethyl)biphenyl-5-yl)acetonitrile)
- 1806970-61-5(2-(Difluoromethyl)-4-hydroxy-3-methylpyridine-6-acetic acid)
- 2680572-74-9(2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(2,2,2-trifluoroacetamido)acetic acid)
- 98128-00-8(2-(3,4,5-Trimethoxyphenyl)propanal)




